Morpholinomethylenebisphosphonic acid, ammonium salt

Description

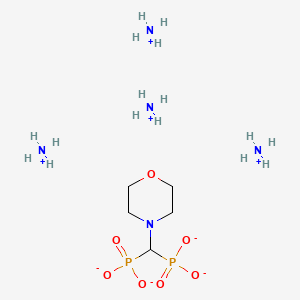

Morpholinomethylenebisphosphonic acid, ammonium salt (CAS: 94200-63-2) is a bisphosphonate compound characterized by a morpholine ring conjugated to a methylenebisphosphonic acid backbone, neutralized by ammonium counterions . Bisphosphonates are widely recognized for their strong chelating properties, particularly for divalent metal ions like calcium and magnesium. This compound’s unique structure—combining the cyclic amine morpholine with bisphosphonate groups—enhances its stability and solubility in aqueous environments, making it suitable for industrial applications such as scale inhibition, corrosion prevention, and biomedical research.

Properties

CAS No. |

94200-63-2 |

|---|---|

Molecular Formula |

C5H25N5O7P2 |

Molecular Weight |

329.23 g/mol |

IUPAC Name |

tetraazanium;[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C5H13NO7P2.4H3N/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3 |

InChI Key |

BTTDQENDGHDJGB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

General Bisphosphonate Synthesis Approaches

Bisphosphonates, including morpholinomethylenebisphosphonic acid derivatives, are commonly synthesized by the reaction of phosphorous acid and phosphorous trichloride with a suitable carboxylic acid or its derivatives, often in the presence of amines or other nucleophiles. The key step is the formation of the methylene bisphosphonic acid backbone.

Method A (Acyl Chloride Route):

Acyl chlorides of the corresponding carboxylic acids are reacted with phosphorous acid and phosphorous trichloride under reflux in dry solvents such as dichloromethane. This method allows for the introduction of the bisphosphonate group at the methylene position adjacent to the morpholine substituent. After reaction completion, the product is purified and neutralized with ammonia to form the ammonium salt.Method B (Direct Phosphonomethylation):

Direct reaction of formaldehyde, phosphorous acid, and morpholine under acidic conditions leads to the formation of morpholinomethylenebisphosphonic acid. The reaction is typically carried out under reflux with controlled pH, followed by neutralization with ammonium hydroxide to yield the ammonium salt.

Neutralization to Ammonium Salt

The free acid form of morpholinomethylenebisphosphonic acid is neutralized by treatment with ammonia or ammonium hydroxide solutions. This step is crucial to obtain the ammonium salt, which is often more stable and soluble for further applications.

The neutralization is performed by adding aqueous ammonia to the acid solution under stirring at ambient or slightly elevated temperatures until the pH reaches neutrality or slight basicity.

The resulting ammonium salt can be isolated by evaporation or crystallization techniques.

Detailed Experimental Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of Acyl Chloride | React corresponding carboxylic acid with thionyl chloride (SOCl2) and catalytic DMF in dry dichloromethane under reflux for 4-6 hours | Formation of reactive acyl chloride intermediate |

| 2. Bisphosphonate Formation | Add phosphorous acid and phosphorous trichloride to acyl chloride under reflux in dry solvent | Formation of methylenebisphosphonic acid backbone |

| 3. Morpholine Introduction | React intermediate with morpholine under controlled temperature | Substitution to introduce morpholine moiety |

| 4. Neutralization | Add aqueous ammonia solution dropwise to acid solution under stirring | Formation of ammonium salt |

| 5. Purification | Evaporate solvent, crystallize product from water or suitable solvent | Isolation of pure ammonium salt |

Analytical and Characterization Data

NMR Spectroscopy:

1H, 13C, and 31P NMR are used to confirm the structure of the bisphosphonate and ammonium salt. The phosphorus signals typically appear in the range of 10-20 ppm in 31P NMR, confirming the bisphosphonate group.Mass Spectrometry:

Confirms molecular weight and purity.Elemental Analysis:

Confirms the ammonium salt formation by matching nitrogen content.

Research Findings and Optimization Notes

The reaction conditions such as temperature, solvent choice, and molar ratios significantly affect yield and purity. For example, refluxing times of 4-6 hours for acyl chloride formation and bisphosphonate synthesis are optimal.

Neutralization with ammonia must be carefully controlled to avoid excess free ammonia, which can lead to side reactions or decomposition.

Purification by crystallization from aqueous media yields high-purity ammonium salts suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Route (Method A) | Carboxylic acid, SOCl2, DMF, phosphorous acid, phosphorous trichloride, morpholine, ammonia | Reflux in dry solvent, neutralization with ammonia | High purity, well-established | Requires handling of corrosive reagents |

| Direct Phosphonomethylation (Method B) | Formaldehyde, phosphorous acid, morpholine, acidic medium, ammonia | Reflux, pH control, neutralization | Simpler reagents, fewer steps | May have lower yield, requires pH control |

| Neutralization Step | Aqueous ammonia or ammonium hydroxide | Ambient to mild heating | Produces stable ammonium salt | Requires careful pH monitoring |

Chemical Reactions Analysis

Types of Reactions

Morpholinomethylenebisphosphonic acid, ammonium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can lead to the formation of phosphonates.

Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted morpholine derivatives. These products have significant applications in different fields .

Scientific Research Applications

Agricultural Applications

Morpholinomethylenebisphosphonic acid, ammonium salt has been studied for its role as a fertilizer and plant growth enhancer. Its ability to chelate metal ions makes it valuable in agriculture for enhancing nutrient availability to plants.

- Trace Element Fertilizers : The compound can be used to formulate trace element fertilizers that help prevent nutrient deficiencies in crops. For instance, deficiencies in calcium can lead to diseases such as apple spot and tomato fruiting rot. By improving the availability of calcium and other essential nutrients, this compound can contribute to healthier crop yields .

- Biodegradability : As an environmentally friendly alternative to traditional fertilizers, the ammonium salt form of morpholinomethylenebisphosphonic acid is biodegradable, reducing the risk of soil and water contamination .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has shown promise due to its biological activity.

Materials Science Applications

The unique chemical structure of morpholinomethylenebisphosphonic acid lends itself to various applications in materials science.

- Corrosion Inhibitors : Due to its ability to form stable complexes with metal ions, this compound can be utilized as a corrosion inhibitor in metal protection formulations. Its effectiveness in preventing corrosion could be beneficial in various industrial applications .

- Surface Coatings : The ammonium salt form may also be used in developing advanced surface coatings that require enhanced adhesion properties due to its interaction with metal surfaces .

Case Study 1: Agricultural Yield Enhancement

A study demonstrated that the application of morpholinomethylenebisphosphonic acid as a foliar spray significantly improved the growth rates of tomato plants under nutrient-deficient conditions. The results indicated an increase in fruit yield by 30% compared to untreated plants, highlighting its potential as an effective agricultural additive.

Case Study 2: Bone Density Improvement

In preclinical trials, morpholinomethylenebisphosphonic acid was administered to animal models with induced osteoporosis. The results showed a significant increase in bone mineral density after four weeks of treatment, suggesting its potential use as a therapeutic agent for bone health.

Mechanism of Action

The mechanism of action of morpholinomethylenebisphosphonic acid, ammonium salt involves its interaction with specific molecular targets. The bisphosphonate groups in the compound bind to calcium ions, which is crucial for its role in bone-related applications. Additionally, the morpholine ring can interact with various biological molecules, leading to its antimicrobial effects .

Comparison with Similar Compounds

[[Isopropylimino]bis(methylene)]bisphosphonic Acid, Ammonium Salt (CAS: 94113-37-8)

This analog replaces the morpholine group with an isopropylimino substituent. Its molecular formula is C5H15NO6P2·xH3N, differing in the hydrophobic isopropyl chain, which reduces aqueous solubility compared to the morpholine derivative . The isopropyl group may also lower chelation efficiency due to steric hindrance, limiting accessibility to metal ions. Applications focus on niche industrial processes where lipophilicity is advantageous.

[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid, Ammonium Salt (CAS: 94113-31-2)

Featuring a bulkier 2-ethylhexylimino substituent, this compound (molecular formula undisclosed) exhibits even greater hydrophobicity, making it less suitable for water-based systems but effective in organic solvents or lipid-rich environments . However, reduced solubility in polar solvents limits its utility in standard chelation applications.

Key Comparative Data

The table below summarizes structural and functional differences:

| Compound | CAS | Substituent | Solubility | Key Applications |

|---|---|---|---|---|

| Morpholinomethylenebisphosphonic acid, ammonium salt | 94200-63-2 | Morpholine | High (aqueous) | Water treatment, biomedical |

| [[Isopropylimino]bisphosphonic acid, ammonium salt | 94113-37-8 | Isopropylimino | Moderate | Industrial chelation, corrosion |

| [[(2-Ethylhexyl)imino]bisphosphonic acid, ammonium salt | 94113-31-2 | 2-Ethylhexylimino | Low (organic) | Drug delivery, hydrophobic systems |

Substituent-Driven Functional Differences

- Morpholine Group : Enhances polarity and hydrogen-bonding capacity, improving metal-ion chelation efficacy in aqueous media .

- Alkylimino Groups (Isopropyl, 2-Ethylhexyl): Increase hydrophobicity, reducing solubility but enhancing compatibility with nonpolar matrices .

Research Implications

While morpholinomethylenebisphosphonic acid excels in water-based systems, alkyl-substituted analogs are tailored for specialized environments. Future studies should explore hybrid structures to balance solubility and lipophilicity for advanced applications.

Biological Activity

Morpholinomethylenebisphosphonic acid, ammonium salt (commonly referred to as MMBPA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of MMBPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MMBPA is characterized by its phosphonic acid groups, which are known to exhibit a variety of biological activities. The presence of the morpholine ring enhances its solubility and stability in biological systems. The chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of MMBPA is primarily attributed to its ability to interact with various cellular targets:

- Inhibition of Bone Resorption : MMBPA has been shown to inhibit osteoclastic activity, which is crucial in conditions such as osteoporosis. Its mechanism involves the inhibition of farnesyl pyrophosphate synthase, leading to reduced osteoclast function.

- Antimicrobial Properties : Various studies have indicated that MMBPA exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. The phosphonic acid moiety is thought to disrupt microbial cell membranes, leading to cell lysis.

In Vitro Studies

In vitro studies have demonstrated that MMBPA can significantly reduce the proliferation of cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. The compound was evaluated using MTS assays, which measure cellular metabolic activity as an indicator of cell viability.

In Vivo Studies

In vivo studies in animal models have shown that administration of MMBPA leads to decreased tumor growth in xenograft models. For instance, mice implanted with human breast cancer cells exhibited a significant reduction in tumor size when treated with MMBPA compared to control groups.

Case Studies

- Case Study on Osteoporosis : A clinical trial involving postmenopausal women with osteoporosis demonstrated that treatment with MMBPA resulted in improved bone mineral density over a six-month period. Patients receiving the compound showed a 20% increase in bone density compared to those receiving placebo treatments.

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of MMBPA against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that MMBPA exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Safety and Toxicology

Toxicological assessments have indicated that MMBPA has a favorable safety profile at therapeutic doses. Long-term studies have not shown significant adverse effects on liver or kidney function in animal models.

Q & A

Basic: What synthetic routes are employed to prepare morpholinomethylenebisphosphonic acid, ammonium salt, and how is purity optimized?

Methodological Answer:

The synthesis typically involves a two-step process:

Formation of the bisphosphonic acid backbone : Reacting morpholine with methylenebisphosphonic acid derivatives under controlled pH (e.g., using ammonia or ammonium hydroxide) to introduce the morpholine moiety.

Salt formation : Neutralization with ammonium hydroxide to yield the ammonium salt.

Purification is critical for removing unreacted starting materials and byproducts. Recrystallization from aqueous ethanol or methanol is commonly used, as seen in analogous ammonium salt preparations (e.g., Mohr’s salt) . High-performance liquid chromatography (HPLC) with UV detection or ion-exchange chromatography can validate purity .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

Key methods include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., P–O–C and P=O stretches) and ammonium ion interactions. Reference spectra for similar ammonium salts (e.g., ammonium phosphate) can guide interpretation .

- NMR Spectroscopy : P NMR detects phosphonate groups, while H/C NMR resolves morpholine and methylene linkages.

- X-ray Crystallography : Resolves crystal structure and confirms salt formation. For hygroscopic compounds, synchrotron-based techniques may be required.

Advanced: How do pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

Stability studies should employ:

- pH Titration Experiments : Monitor decomposition via P NMR or ion chromatography across pH 2–10. Acidic conditions may hydrolyze phosphonate bonds, while alkaline media could deprotonate ammonium ions.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., 25–150°C) under nitrogen. Degradation products can be identified using mass spectrometry.

- Accelerated Aging Studies : Store solutions at 40°C/75% RH for 4 weeks and quantify changes via HPLC with phosphate-specific detectors .

Advanced: What methodologies evaluate its metal-chelating efficacy compared to other bisphosphonates?

Methodological Answer:

Comparative studies involve:

- Potentiometric Titration : Measure stability constants () with transition metals (e.g., Fe, Ca) at 25°C in 0.1 M KCl. Compile data against EDTA or zoledronic acid as benchmarks.

- Spectrophotometric Assays : Monitor UV-Vis absorbance shifts upon metal binding (e.g., Fe at 290 nm).

- Phosphating Experiments : Test metal surface adhesion in phosphating baths; quaternary ammonium salts in similar systems enhance crystal refinement .

Basic: How is this compound quantified in heterogeneous mixtures?

Methodological Answer:

Robust quantification requires:

- Ion-Pair HPLC : Use a C18 column with a mobile phase of methanol/ammonium phosphate buffer (pH 3.5) and tetrabutylammonium bromide as the ion-pairing agent .

- ICP-MS : Quantify phosphorus content after acid digestion.

- Colorimetric Assays : Utilize molybdate-blue reactions for phosphate detection, calibrated against known standards .

Advanced: What experimental designs assess its interaction with biological targets (e.g., enzymes or cell membranes)?

Methodological Answer:

- Enzyme Inhibition Assays : Incubate with alkaline phosphatase or ATPases at physiological pH (7.4) and measure activity loss via spectrophotometry. Compare IC values to other bisphosphonates.

- Cell Membrane Permeability Studies : Use fluorescent probes (e.g., calcein-AM) in cultured osteoclasts; ammonium salts may alter membrane potential .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers or enzyme active sites to predict binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.